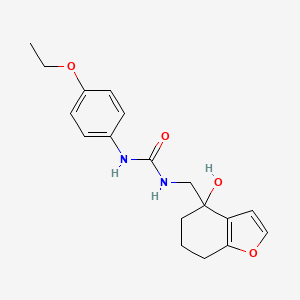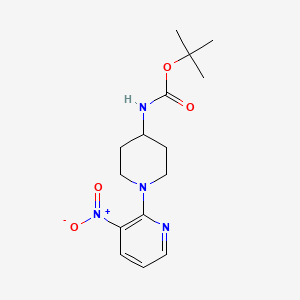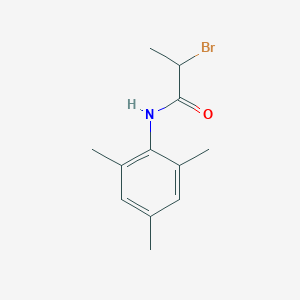
2-bromo-N-mesitylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-mesitylpropanamide is an organic compound with the molecular formula C12H16BrNO It is characterized by the presence of a bromine atom attached to the second carbon of a propanamide chain, with a mesityl group (a derivative of mesitylene) attached to the nitrogen atom
Aplicaciones Científicas De Investigación
2-Bromo-N-mesitylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving nucleophilic substitution and other reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Safety and Hazards
Mecanismo De Acción
Target of Action
Typically, a compound like 2-bromo-N-mesitylpropanamide would interact with specific proteins or enzymes in the body. These could be receptors on the surface of cells or enzymes involved in critical biochemical pathways. The exact targets would depend on the specific structure and properties of the compound .
Mode of Action
Once the compound binds to its target, it can either activate or inhibit the function of the target. This depends on whether the compound is an agonist (activator) or antagonist (inhibitor) of the target .
Biochemical Pathways
The interaction of the compound with its target can affect various biochemical pathways. For example, if the target is an enzyme, the compound could inhibit the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and molecular size can affect its pharmacokinetics .
Result of Action
The ultimate effect of the compound would depend on the functions of the targets and pathways it affects. This could range from changes in cell behavior to alterations in whole-body physiology .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or enzymes that can interact with this compound .
Análisis Bioquímico
Biochemical Properties
2-Bromo-N-mesitylpropanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it can participate in free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with various cell types, leading to changes in cellular behavior and function . These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to participate in free radical reactions and nucleophilic substitutions is central to its mechanism of action . These molecular interactions are critical for understanding how the compound influences biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-mesitylpropanamide typically involves the bromination of N-mesitylpropanamide. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control systems to ensure efficient bromination.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-N-mesitylpropanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction: The compound can be reduced to form N-mesitylpropanamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the mesityl group to more oxidized forms, although this is less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: May involve oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products:
Nucleophilic Substitution: Produces derivatives such as N-mesitylpropanamide or other substituted amides.
Reduction: Yields N-mesitylpropanamide.
Oxidation: Can produce oxidized mesityl derivatives.
Comparación Con Compuestos Similares
2-Bromo-N-mesitylpropanamide can be compared with other similar compounds such as:
N-mesitylpropanamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-chloro-N-mesitylpropanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
2-iodo-N-mesitylpropanamide: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity in substitution reactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-bromo-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-7-5-8(2)11(9(3)6-7)14-12(15)10(4)13/h5-6,10H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUNDKIYLSGFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

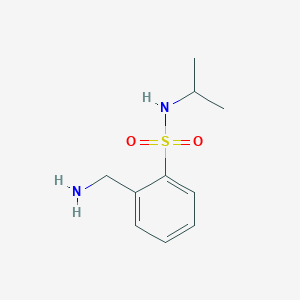
![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)
![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)



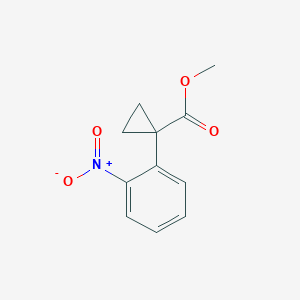
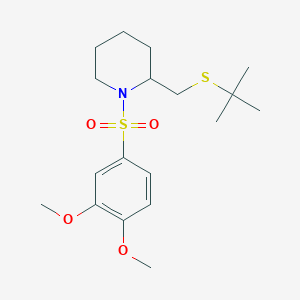

![Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate](/img/structure/B2638134.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea](/img/structure/B2638135.png)
